molecular formula C20H25N5O2 B2828665 3-butyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 923506-71-2

3-butyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2828665
CAS No.: 923506-71-2
M. Wt: 367.453
InChI Key: WNTQOVDEPLGOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole and purine derivatives are widely studied due to their extensive applications in biology, biochemistry, and medicine . They are applicable in anticancer therapy , as antivirals , and as agonists and antagonists of adenosine receptors . The development of novel purine derivatives is very in demand .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Cu (I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition . This reaction is used to prepare a variety of heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like NMR, IR, and HRMS .


Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular weight of a similar compound, Ethanone, 1-(2,4-dimethylphenyl)-, is 148.2017 .

Scientific Research Applications

Pharmacological Evaluation

The derivatives of imidazo[2,1-f]purine-2,4-dione, including compounds structurally related to the specified chemical, have been synthesized and preliminarily evaluated for their pharmacological activities. These compounds have shown potential anxiolytic and antidepressant activities in preclinical studies. The research indicates that these compounds could serve as potent ligands for serotonin (5-HT) receptors, particularly the 5-HT(1A) receptor, which plays a significant role in regulating mood and anxiety disorders (Zagórska et al., 2009). Additionally, further structure-activity relationship studies have identified derivatives with enhanced receptor affinity and selectivity, suggesting their utility in developing new therapeutic agents for treating depression and anxiety (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

Another area of research focuses on the receptor affinity and inhibitory activity on enzymes such as phosphodiesterases (PDEs), which are involved in cellular signal transduction. Compounds derived from imidazo[2,1-f]purine-2,4-dione have been studied for their interactions with serotonin receptors and PDEs, highlighting their potential as multifunctional drugs with both central nervous system activity and anti-inflammatory effects (Zagórska et al., 2016).

Molecular Sensing Applications

Research has also explored the use of imidazo[2,1-f]purine derivatives in materials science, particularly in luminescence sensing. For instance, certain lanthanide metal-organic frameworks incorporating imidazo[2,1-f]purine-based ligands have demonstrated selective sensitivity to benzaldehyde derivatives, showing potential applications in chemical sensing and environmental monitoring (Shi et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds often involves their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Future Directions

Future research could focus on the development of novel purine derivatives, given their potential applications in various fields . Further functionalisation or introduction of alternative substituent patterns often requires developing challenging de novo syntheses .

Properties

IUPAC Name

2-butyl-6-(2,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-5-6-9-25-18(26)16-17(22(4)20(25)27)21-19-23(10-11-24(16)19)15-8-7-13(2)12-14(15)3/h7-8,12H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTQOVDEPLGOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.